molecular formula C8H16ClN B6166280 (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride CAS No. 30257-17-1

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride

Cat. No. B6166280
CAS RN: 30257-17-1
M. Wt: 161.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride, also known as BCOH, is a synthetic organic compound that is widely used in research in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including drugs, hormones, and proteins. BCOH has been used in a wide range of scientific research applications, such as the synthesis of peptides, the synthesis of inhibitors of enzymes, and the synthesis of inhibitors of protein-protein interactions. It is also used as a catalyst for the synthesis of a variety of other compounds.

Scientific Research Applications

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides, as a catalyst for the synthesis of inhibitors of enzymes, and as a catalyst for the synthesis of inhibitors of protein-protein interactions. It has also been used in the synthesis of compounds for drug discovery and development, and in the synthesis of compounds for the study of biochemical and physiological processes.

Mechanism of Action

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride is an organic compound that acts as a catalyst for the synthesis of other compounds. It is believed to act as a Lewis acid, meaning that it can donate electrons to other molecules, resulting in the formation of new chemical bonds. This allows it to act as a catalyst in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride has been used in a variety of scientific research applications, and has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to inhibit the activity of certain proteins, such as proteins involved in signal transduction pathways. It has also been shown to have anti-inflammatory effects, and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive, and is easy to obtain. It is also easy to use, and can be easily scaled up for large-scale production. However, there are also some limitations to its use in laboratory experiments. It is a highly reactive compound, and must be handled with care. It is also a relatively unstable compound, and must be stored and handled appropriately.

Future Directions

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride has a variety of potential applications in scientific research. It has been used in a variety of applications, such as the synthesis of peptides, the synthesis of inhibitors of enzymes, and the synthesis of inhibitors of protein-protein interactions. However, there is still much to be explored in terms of its potential applications. Some potential future directions for research include the development of new catalysts for the synthesis of compounds, the development of new inhibitors of enzymes and proteins, and the development of new drugs and therapies based on compounds synthesized with (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride. Additionally, further research into the biochemical and physiological effects of (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride could lead to the development of new treatments for a variety of diseases and conditions.

Synthesis Methods

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride is synthesized through a three-step process. First, an amine is reacted with a chloroformate to form an amide. Then, the amide is reacted with a methyl iodide to form an amide-methyl ester. Finally, the amide-methyl ester is reacted with hydrochloric acid to form (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride. This synthesis method is relatively simple, and can be easily scaled up for large-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of ammonia to form a bicyclic intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the amine.", "Step 3: The hydrochloride salt is then dissolved in ethanol and treated with sodium hydroxide to liberate the amine.", "Step 4: The amine is then extracted with diethyl ether and dried over sodium sulfate.", "Step 5: The dried amine is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding amine.", "Step 6: The amine is then treated with hydrochloric acid to form the hydrochloride salt of the final product, (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride.", "Step 7: The hydrochloride salt is then purified by recrystallization from ethanol and sodium acetate, and dried to yield the final product as a white crystalline solid." ] }

CAS RN

30257-17-1

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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